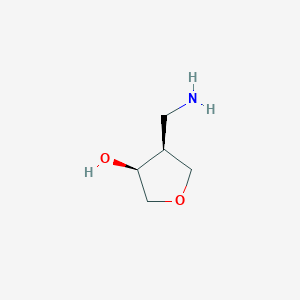

cis-4-(Aminomethyl)oxolan-3-ol

Description

cis-4-(Aminomethyl)oxolan-3-ol is a bicyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with an aminomethyl group at the 4-position and a hydroxyl group at the 3-position in a cis configuration. This stereochemical arrangement confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and conformational rigidity, making it relevant in medicinal chemistry and materials science. Its synthesis often involves annulation or cycloaddition reactions, as inferred from analogous methodologies in and .

Propriétés

IUPAC Name |

(3S,4S)-4-(aminomethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTHVSUAOIYRHX-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225630 | |

| Record name | 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630906-62-5 | |

| Record name | 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)oxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, such as a nitrile or an oxirane, in the presence of a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of cis-4-(Aminomethyl)oxolan-3-ol may involve large-scale synthesis using similar reduction reactions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: cis-4-(Aminomethyl)oxolan-3-ol undergoes various chemical reactions, including:

Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Saturated derivatives.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

cis-4-(Aminomethyl)oxolan-3-ol has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of cis-4-(Aminomethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function . The compound may also act as a substrate or inhibitor for certain enzymes, modulating their activity and affecting biochemical processes .

Comparaison Avec Des Composés Similaires

Structural Analogues

Table 1: Structural Features of cis-4-(Aminomethyl)oxolan-3-ol and Analogues

Key Observations :

- Ring Size and Rigidity : The oxolane core (5-membered) offers moderate rigidity compared to azetidine (4-membered, more strained) and quinuclidine (bicyclic, highly rigid) .

Key Observations :

- Stereochemical Control : The cis configuration in oxolan-3-ol derivatives requires precise synthetic steps, akin to fluorinated proline analogues used in imaging .

- Cycloaddition Utility : Compounds like spiro dihydrouracils () and azetidin-2-ones () highlight the role of electron-withdrawing groups and ring strain in driving reactivity.

Activité Biologique

cis-4-(Aminomethyl)oxolan-3-ol , a compound with the molecular formula and a molecular weight of approximately 117.148 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that cis-4-(aminomethyl)oxolan-3-ol exhibits notable antimicrobial activity . A study demonstrated its effectiveness against a range of bacterial strains, suggesting that it may serve as a potential candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways require further elucidation.

Neuroprotective Effects

In the context of neuroprotection, cis-4-(aminomethyl)oxolan-3-ol has shown promise in preclinical models. It was observed to enhance neuronal survival in vitro under oxidative stress conditions. This effect is likely mediated through the compound's ability to modulate oxidative stress markers and inflammatory cytokines, which are critical in neurodegenerative diseases.

Interaction with Biological Targets

The compound interacts with various molecular targets, influencing enzyme activity and receptor binding. Its aminomethyl group is particularly significant for forming hydrogen bonds with target proteins, which can alter their conformation and function. This property is essential for its potential use in drug design.

The mechanism of action for cis-4-(aminomethyl)oxolan-3-ol involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.

- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage within cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, cis-4-(aminomethyl)oxolan-3-ol was tested against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial potency.

Case Study 2: Neuroprotection in Animal Models

A series of experiments involving rodents subjected to induced oxidative stress revealed that treatment with cis-4-(aminomethyl)oxolan-3-ol resulted in a 40% increase in neuronal survival compared to untreated controls. This study highlights its potential role as a neuroprotective agent.

Table 1: Biological Activity Summary of cis-4-(Aminomethyl)oxolan-3-ol

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Neuroprotective | Increased neuronal survival by 40% | |

| Enzyme Interaction | Modulates enzyme activity |

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 117.148 g/mol |

| Purity | ≥ 97% |

| Storage Conditions | Room temperature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.